molecular formula C12H8FN3O4S B5690077 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5690077
M. Wt: 309.28 g/mol
InChI Key: QSRVQUUJDFBJNR-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, a nitrophenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O4S/c13-8-4-3-7(6-9(8)16(18)19)14-12(21)15-11(17)10-2-1-5-20-10/h1-6H,(H2,14,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVQUUJDFBJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via nitration of a suitable phenyl precursor, followed by fluorination.

    Formation of the carbamothioyl linkage: This step involves the reaction of the nitrophenyl derivative with thiocarbamoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the carbamothioyl linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • 4-phenyl-2-(3-arylsydnon-4-yl-methylene)hydrazono-2,3-dihydro-thiazoles

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to its combination of a furan ring, a nitrophenyl group, and a carbamothioyl linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and biological research.

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